molecular formula C13H18O B14133543 5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one CAS No. 88802-22-6

5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one

Cat. No.: B14133543
CAS No.: 88802-22-6
M. Wt: 190.28 g/mol
InChI Key: VJZBFRCJQSCVRD-UHFFFAOYSA-N
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Description

5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one is an organic compound that belongs to the class of naphthalenes. Naphthalenes are known for their aromatic properties and are widely used in various chemical applications. This compound, in particular, has a unique structure that makes it interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one typically involves multi-step organic reactions. One common method is the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler aromatic compound with similar structural features.

    Tetralin: A hydrogenated derivative of naphthalene with similar chemical properties.

    1-Tetralone: A related compound with a similar ketone functional group.

Uniqueness

5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one is unique due to its specific substitution pattern and structural features, which confer distinct chemical and physical properties. These unique characteristics make it valuable for specific applications and research studies.

Properties

CAS No.

88802-22-6

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

5,5,8a-trimethyl-7,8-dihydro-6H-naphthalen-1-one

InChI

InChI=1S/C13H18O/c1-12(2)8-5-9-13(3)10(12)6-4-7-11(13)14/h4,6-7H,5,8-9H2,1-3H3

InChI Key

VJZBFRCJQSCVRD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1=CC=CC2=O)C)C

Origin of Product

United States

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